Peyssonol B

Description

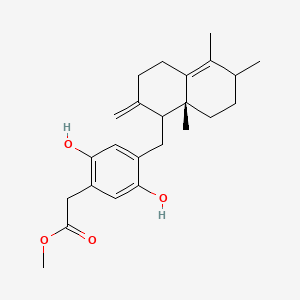

Structure

3D Structure

Properties

CAS No. |

156848-68-9 |

|---|---|

Molecular Formula |

C24H32O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl 2-[4-[[(8aR)-5,6,8a-trimethyl-2-methylidene-1,3,4,6,7,8-hexahydronaphthalen-1-yl]methyl]-2,5-dihydroxyphenyl]acetate |

InChI |

InChI=1S/C24H32O4/c1-14-8-9-24(4)19(16(14)3)7-6-15(2)20(24)10-17-11-22(26)18(12-21(17)25)13-23(27)28-5/h11-12,14,20,25-26H,2,6-10,13H2,1,3-5H3/t14?,20?,24-/m0/s1 |

InChI Key |

SIFBYOROOILJHS-DQUWJENYSA-N |

SMILES |

CC1CCC2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |

Isomeric SMILES |

CC1CC[C@@]2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |

Canonical SMILES |

CC1CCC2(C(C(=C)CCC2=C1C)CC3=CC(=C(C=C3O)CC(=O)OC)O)C |

Synonyms |

peyssonol B |

Origin of Product |

United States |

Chemical Structure and Properties

While detailed structural specifications for Peyssonol B are often discussed in conjunction with Peyssonol A, it is recognized as a sesquiterpene hydroquinone (B1673460). Its structure features a decahydronaphthalene (B1670005) nucleus. Comparative studies with Peyssonol A indicate that this compound contains a double bond in the parent decahydronaphthalene nucleus, a methyl propionate (B1217596) group in place of an acetaldehyde (B116499) group found in Peyssonol A, and lacks the bromine atom present in Peyssonol A mdpi.com.

Biological Activities and Research Findings

Peyssonol B has demonstrated significant biological activity, primarily as an inhibitor of viral reverse transcriptases.

Antiviral Activity: this compound has been identified as a potent inhibitor of the RNA-directed DNA synthesis of human immunodeficiency virus (HIV) reverse transcriptases (RTs) nih.govacs.orgresearchgate.netresearchgate.net. Studies have shown that this compound exhibits potential activity against HIV-1 with an IC50 value of 4.30 μM and against HIV-2 with an IC50 value of 14.70 μM mdpi.com. This activity is more pronounced than that of Peyssonol A, which showed IC50 values of 6.40 μM for HIV-1 and 21.30 μM for HIV-2 mdpi.com. The inhibition mechanism involves interference with the direct binding of the RT to the template primer nih.govresearchgate.net. This compound's inhibition of DNA polymerase activity is less pronounced, and its RNase H activity remains unaffected nih.govresearchgate.net. The mode of inhibition for this compound is noncompetitive with respect to dNTPs but competitive with respect to the template primer nih.govresearchgate.net.

Isolation and Source Organisms

Peyssonol B has been isolated from marine red algae of the genus Peyssonnelia nih.govresearchgate.netnih.govresearchgate.netacs.org. These organisms, often found in marine environments like the Red Sea and Fijian coral reefs, are known to produce a variety of secondary metabolites with biological activities nih.govresearchgate.netnih.govacs.org. The isolation process typically involves extraction of algal material followed by chromatographic separation techniques to purify the target compounds researchgate.netnih.gov.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Efforts

Correlating Structural Motifs of Peyssonol B with Biological Activities

This compound is characterized by a sesquiterpene skeleton fused with a hydroquinone (B1673460) moiety. Its primary documented biological activity is the potent inhibition of the RNA-directed DNA synthesis catalyzed by the reverse transcriptases of HIV-1 and HIV-2 nih.govacs.org. This inhibitory action is specific, affecting the DNA-dependent DNA polymerase activity to a lesser extent, while the RNase H activity remains unaffected nih.gov.

Mechanistically, this compound exhibits a distinct mode of inhibition against HIV RT. It acts as a competitive inhibitor with respect to the template primer and as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs) nih.gov. This interaction profile suggests that this compound likely binds to a site on the enzyme that overlaps with or influences the template primer binding site, or induces conformational changes that distort substrate binding. In contrast, its analogue, Peyssonol A, shows noncompetitive inhibition with respect to both dNTPs and the template primer, indicating subtle differences in their binding interactions despite a shared core structure nih.gov. The hydroquinone moiety is a common feature in many bioactive natural products and synthetic compounds, often implicated in redox processes and interactions with biological targets researchgate.netnih.gov.

Rational Design and Synthesis of this compound Derivatives

The development of effective anti-HIV agents necessitates the design and synthesis of novel compounds with improved potency, selectivity, and reduced toxicity. While extensive derivative libraries specifically for this compound are not extensively detailed in the provided literature, the general principles of medicinal chemistry and total synthesis efforts provide a framework for such endeavors.

Total synthesis routes for Peyssonol A and B have been explored, employing strategies such as radical cyclization and ring-closing metathesis for constructing the decalin core, followed by coupling with the aromatic moiety soton.ac.uk. These synthetic pathways are foundational for generating analogues. Rational design would involve systematically modifying structural features of this compound to probe their contribution to HIV RT inhibition. For instance, understanding the role of the bromine atom, the specific arrangement of hydroxyl groups on the hydroquinone ring, or modifications to the sesquiterpene skeleton could lead to the discovery of derivatives with enhanced binding affinity or altered pharmacokinetic properties. The observation that Peyssonol A's potency is influenced by both its aliphatic and aromatic domains nih.gov suggests that modifications in either region could be fruitful.

Identification of Pharmacophoric Elements Critical for Target Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups within a molecule that are recognized by and interact with a biological target, thereby eliciting a biological response researchgate.netijpsonline.comunina.it. Identifying the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing new inhibitors.

This compound has been included in studies employing pharmacophore mapping to identify potential drug targets researchgate.netraccefyn.co. These computational approaches analyze the spatial arrangement of key atoms and functional groups responsible for binding. For this compound, the hydroquinone system, with its hydroxyl groups and aromatic ring, likely plays a significant role in interacting with the HIV RT. The sesquiterpene scaffold provides the necessary three-dimensional structure and lipophilicity to position these pharmacophoric elements effectively within the enzyme's binding site. Further detailed pharmacophore modeling would involve analyzing the binding modes of this compound and its analogues to pinpoint specific critical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and their precise spatial orientations.

Stereochemical Contributions to Biological Efficacy of this compound and its Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of drug efficacy and safety ijpsjournal.comslideshare.net. For chiral molecules like sesquiterpenes, different stereoisomers can exhibit vastly different biological activities.

Advanced Analytical Methodologies for Peyssonol B Research

High-Resolution Mass Spectrometry and Metabolomics for Chemodiversity Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful strategy for the sensitive screening and rapid identification of secondary metabolites in complex natural matrices csic.esresearchgate.netmdpi.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.netnih.gov. HRMS provides accurate mass determination and high mass accuracy, which are essential for determining elemental compositions and thus aiding in the identification of unknown compounds like Peyssonol B csic.esnih.govresearchgate.net.

Metabolomics, leveraging HRMS, allows for a comprehensive chemical profiling of samples, revealing the chemodiversity present in natural sources from which this compound might be isolated csic.esuniversiteitleiden.nlresearchgate.net. By analyzing the entire spectrum of metabolites, researchers can identify this compound within a broader chemical context, potentially uncovering related compounds or metabolic pathways. Data processing strategies and databases (e.g., NIST, MassBank) are vital for interpreting the large datasets generated by HRMS in metabolomic studies csic.es.

Table 7.1.1: Representative HRMS Data for Natural Product Identification

| Compound Name | Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Elemental Formula | Source Organism (Example) |

| This compound | 355.2115 | 355.2108 | -1.97 | C19H29O5 | Peyssonnelia sp. |

| Compound X | 371.2064 | 371.2059 | -1.35 | C19H29O6 | Peyssonnelia sp. |

Note: Observed m/z and mass error are illustrative and depend on the specific HRMS instrument and calibration.

Advanced NMR Techniques for Fine Structural Detail and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in natural product chemistry for elucidating detailed molecular structures, including connectivity and stereochemistry leibniz-fmp.debruker.comacdlabs.comipb.ptnih.govgoogle.com. A suite of NMR experiments, from basic 1D ¹H and ¹³C NMR to advanced 2D techniques such as COSY, HSQC, HMBC, and NOESY, provides critical information leibniz-fmp.debruker.comipb.ptnih.gov. These methods allow for the assignment of proton and carbon environments, the determination of scalar couplings (which reveal through-bond connectivity), and the identification of through-space proximities between nuclei leibniz-fmp.deipb.ptnih.gov.

Advanced NMR techniques, such as those employing residual dipolar couplings (RDCs) and residual chemical shift anisotropy (RCSA), can further enhance the precision of structural determination, particularly for complex molecules where traditional methods may be insufficient leibniz-fmp.de. These techniques, when combined with computational methods, can also aid in determining absolute configurations leibniz-fmp.de. NMR is also applied in metabolomic studies, complementing mass spectrometry universiteitleiden.nlresearchgate.net.

Table 7.2.1: Key NMR Chemical Shifts (Illustrative for a Hypothetical this compound Structure)

| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment (Example) |

| ¹H-1 | 4.50 | d | J=7.2 | H-1 |

| ¹H-2 | 2.15 | dd | J=7.2, 12.5 | H-2a |

| ¹³C-1 | 75.2 | CH | C-1 | |

| ¹³C-2 | 35.8 | CH₂ | C-2 |

Note: These values are hypothetical and intended to illustrate the type of data obtained from NMR analysis.

Chromatographic Methods for Isolation and Purity Assessment in Research Studies

Chromatographic techniques are indispensable for isolating this compound from complex natural extracts and for assessing its purity in research studies researchgate.netresearchgate.netslideshare.netalfa-chemistry.comrsc.orgrssl.comchromatographyonline.commdpi.commdpi.com. High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are widely employed due to their efficiency, speed, and resolving power researchgate.netresearchgate.netrsc.orgchromatographyonline.comchromatographyonline.com. UHPLC, utilizing sub-2 µm particle columns, offers reduced analysis times, increased peak capacity, and enhanced sensitivity compared to traditional HPLC researchgate.netresearchgate.netrsc.orgchromatographyonline.com.

These methods are used for both analytical purposes (profiling, purity assessment) and preparative isolation researchgate.netalfa-chemistry.comchromatographyonline.commdpi.commdpi.com. Detection is typically achieved using UV-Vis detectors, diode array detectors (DAD), or mass spectrometers (UHPLC-MS), which provide molecular weight information and fragmentation patterns researchgate.netresearchgate.netrssl.com. Purity assessment is critical for ensuring the reliability of subsequent research, with chromatographic methods quantifying the percentage of the target compound in an isolated sample chromatographyonline.commdpi.comlcms.cz.

Table 7.3.1: Illustrative UHPLC Conditions for this compound Isolation and Purity Assessment

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B (0-2 min), 10-90% B (2-15 min), 90% B (15-17 min), 90-10% B (17-20 min) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV (254 nm), MS |

| Injection Volume | 5 µL |

| This compound RT | ~12.5 min |

| Purity (Example) | >98% |

Note: RT = Retention Time. Purity is determined by peak area normalization.

In Vitro and Ex Vivo Analytical Techniques for Mechanistic Investigations

Analytical techniques are employed to support in vitro and ex vivo studies aimed at understanding the behavior and potential interactions of this compound in biological systems, without detailing the biological mechanisms themselves ecmjournal.orgmdpi.comresearchgate.netqima-lifesciences.com. These studies often involve tracking the compound or its metabolites within cellular or tissue environments.

For instance, in vitro experiments using cell cultures might employ LC-MS/MS to quantify this compound concentrations in cell lysates or media over time, providing data on uptake, distribution, or transformation mdpi.comnih.govmdpi.com. Ex vivo studies, which utilize tissue samples, can also use similar analytical methods, such as LC-MS/MS, to measure the presence or concentration of this compound in tissue homogenates or perfusates researchgate.netplos.org. These analytical measurements provide the quantitative data necessary to infer or support mechanistic hypotheses about how this compound interacts with biological components.

Table 7.4.1: Analytical Support for In Vitro/Ex Vivo Studies (Illustrative)

| Study Type | Sample Matrix | Analytical Technique | Analyte(s) Measured | Data Generated (Example) |

| In Vitro | Cell Lysate | LC-MS/MS | This compound | Concentration (µg/mL) at 0, 1, 2, 4, 8 hours |

| In Vitro | Cell Culture Medium | LC-MS/MS | This compound | Concentration (µg/mL) in supernatant over 24 hours |

| Ex Vivo | Tissue Homogenate | LC-MS/MS | This compound | Concentration (ng/g tissue) at 0, 30, 60, 120 minutes |

| Ex Vivo | Receptor Medium | LC-MS/MS | This compound | Concentration (µg/mL) in diffusion cell medium over 8 hours |

Compound List:

this compound

Aurelianolide A

Aurelianolide B

Denhaminols O–R

Denhaminol G

Actinosporins A and B

Withanolides

Sucrose esters

Procyanidins

Bufadienolides

Phytosterols

Peyssobaricanosides A–C

Erinacine A

Sennosides A and B

Ginsenosides

Lignans

Steroidal saponins (B1172615)

Homoisoflavanones

Flavonoids

Stilbenoids

Phenolic acids

Chromones

Tannins

Terpenoids

Steroids

Peyssonol A

Research Gaps and Future Trajectories for Peyssonol B

Elucidation of Absolute Stereochemistry and Its Biological Implications

The precise three-dimensional structure of natural products is often critical for their biological activity. While the chemical structure of the related compound Peyssonol A has been partially elucidated, including specific configurations such as (1R,4aS,6S,8aR) researchgate.net and (1alpha,4beta,6beta,8abeta)-(+)- researchgate.net, detailed information regarding the absolute stereochemistry of Peyssonol B is less extensively documented in the available literature. Furthermore, studies that systematically investigate the biological activities of different stereoisomers of this compound are lacking. Future research should focus on definitively determining the absolute stereochemistry of this compound and exploring whether variations in stereochemistry significantly influence its interaction with biological targets, particularly HIV RT. This could involve enantioselective synthesis approaches to access specific stereoisomers for comparative biological evaluation.

Comprehensive Profiling of Cellular and Molecular Targets across Diverse Biological Systems

The most well-established biological activity of this compound is its potent inhibition of HIV-1 and HIV-2 reverse transcriptases nih.govmdpi.comnih.gov. This compound has demonstrated an IC50 value of 4.30 μM against HIV-1 RT and 14.70 μM against HIV-2 RT researchgate.net. Related compounds, such as peyssonoic acids A-B, have shown modest antineoplastic activity against ovarian cancer cells nih.gov. Peyssonol A has also exhibited antimicrobial activity, with an MIC of 3.2 μg/mL against MRSA acs.org. However, a comprehensive profiling of this compound's cellular and molecular targets across a wider range of biological systems is a significant research gap. Understanding its potential interactions with other enzymes, receptors, or cellular pathways could uncover novel therapeutic applications beyond its anti-HIV activity. Future studies should aim to identify additional targets and elucidate the mechanisms of action in various disease models, including cancer and infectious diseases.

Optimization of Bioavailability and Metabolic Stability for Preclinical Development

For any compound to progress towards therapeutic application, its pharmacokinetic properties, including bioavailability and metabolic stability, must be thoroughly understood and optimized. Currently, there is a notable absence of specific data regarding the bioavailability and metabolic fate of this compound in biological systems. Such information is crucial for preclinical development, as it dictates how the compound is absorbed, distributed, metabolized, and excreted, ultimately influencing its efficacy and dosing regimen. Research efforts should prioritize in vitro and in vivo studies to assess these parameters. Developing strategies to enhance oral bioavailability and metabolic stability, if necessary, would be critical steps towards its potential preclinical development.

Exploration of Novel Synthetic Pathways for Scalable Production

While total synthesis efforts for Peyssonol A have been documented, exploring various synthetic strategies nih.govresearchgate.netsoton.ac.ukscispace.comcusat.ac.inresearchgate.net, information regarding novel and scalable synthetic pathways specifically for this compound is limited. The isolation of natural products is often challenging due to low yields and the difficulty in obtaining sufficient quantities for extensive research. Developing efficient, cost-effective, and scalable synthetic routes is paramount for enabling further biological evaluation and potential commercialization. Future research should focus on exploring innovative synthetic methodologies that can facilitate the large-scale production of this compound, potentially through chemoenzymatic approaches or the optimization of existing synthetic routes.

Potential as a Scaffold for Rational Drug Design and Chemical Probe Development

Structure-activity relationship (SAR) studies have provided initial insights into how structural modifications of Peyssonol A and B might influence their anti-HIV activity researchgate.netmdpi.com. For instance, the presence of a methyl propionate (B1217596) group appears to confer higher anti-HIV activity compared to an acetaldehyde (B116499) and bromine combination. While these findings suggest a basis for rational drug design, this compound has not been extensively explored as a scaffold for developing novel therapeutic agents or as a chemical probe for biological research. Future directions could involve synthesizing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties. Furthermore, developing this compound or its derivatives into chemical probes could facilitate the identification of its precise molecular targets and cellular mechanisms of action, thereby aiding in target validation and the discovery of new biological pathways.

Ecological Roles and Biosynthetic Regulation within its Natural Habitat

This compound is derived from the marine alga Peyssonnelia sp. mdpi.comnih.govnih.govnih.gov. Related compounds, such as peyssonoic acids, have demonstrated inhibitory effects against marine pathogens like Pseudoalteromonas bacteriolytica and Lindra thalassiae, suggesting a role in chemical defense for the alga nih.gov. However, the specific ecological functions and the precise biosynthetic pathways leading to this compound within its natural habitat remain largely uncharacterized. Understanding how Peyssonnelia sp. produces this compound, the environmental factors that regulate its biosynthesis, and its role in the marine ecosystem are important research questions. Investigations into the genes and enzymes involved in the biosynthesis of Peyssonnelia-derived terpenoids could provide valuable insights into the ecological significance and evolutionary context of these compounds.

Q & A

Q. How to design a longitudinal study for this compound’s chronic toxicity?

- Methodological Answer : Use a pre-test/post-test control group design in murine models, with endpoints at 30, 60, and 90 days. Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) and histopathological changes. Apply mixed-effects models to account for individual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.